molecular formula C13H11ClFNO B2895870 3-Benzoyl-4-fluoroaniline hydrochloride CAS No. 65611-44-1

3-Benzoyl-4-fluoroaniline hydrochloride

Cat. No. B2895870
CAS RN: 65611-44-1
M. Wt: 251.69
InChI Key: DFBKLINYKYYWSG-UHFFFAOYSA-N
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Description

3-Benzoyl-4-fluoroaniline hydrochloride is a chemical compound used for pharmaceutical testing . It is a derivative of 4-Fluoroaniline, a colorless liquid used as a precursor to various potential applications , and 4-Fluorobenzoyl chloride, used in the synthesis of polyphenylene ether and thioether ketones .


Molecular Structure Analysis

The molecular weight of 3-Benzoyl-4-fluoroaniline hydrochloride is 251.69 . Its IUPAC name is (5-amino-2-fluorophenyl)(phenyl)methanone hydrochloride .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Benzoyl-4-fluoroaniline hydrochloride are not available, 4-Fluoroaniline, a related compound, can be prepared by the hydrogenation of 4-nitrofluorobenzene .

It should be stored at room temperature .

Scientific Research Applications

Fluorescence Detection Enhancement

3-Benzoyl-4-fluoroaniline hydrochloride and its derivatives have been explored for enhancing the sensitivity and specificity of fluorescence detection in analytical chemistry. For instance, 3-Benzoyl-2-quinolinecarboxaldehyde, a related compound, has been synthesized and utilized as a precolumn fluorogenic reagent for the ultra-high sensitivity determination of primary amines. This application is particularly relevant in micro-column liquid chromatography with laser-induced fluorescence detection, achieving detection limits in the low femtogram range. The method demonstrates significant potential for the high-sensitivity analysis of complex biological samples like hydrolyzed proteins (Beale et al., 1989).

Synthesis of Fluorinated Compounds

Research has also delved into the synthesis of fluorinated compounds using 3-Benzoyl-4-fluoroaniline hydrochloride derivatives. For example, novel synthetic pathways have led to 4-fluoropyridines bearing aryl substituents, leveraging 2-fluoroallylic alcohols esterified with N-benzoylalanine. This process involves several steps, including Ireland-Claisen and aza-Cope rearrangements, highlighting the compound's role in facilitating complex chemical syntheses (Wittmann et al., 2006).

Fluorination of Organic Compounds

Another application is the fluorination of organic compounds, where a practical and convenient method using aqueous hydrofluoric acid and iodosylbenzene has been developed. This method has been applied to 1,3-dicarbonyl compounds like ethyl benzoylacetate, leading to fluorinated products such as ethyl 2-fluoro-2-benzoylacetate with high yields. This fluorination reaction showcases the versatility of 3-Benzoyl-4-fluoroaniline hydrochloride derivatives in synthesizing fluorinated organic molecules (Kitamura et al., 2011).

Development of Novel Fluorescence Probes

In the field of biological and chemical applications, the development of novel fluorescence probes to reliably detect reactive oxygen species (ROS) and distinguish specific species has been an important area of research. Compounds related to 3-Benzoyl-4-fluoroaniline hydrochloride have been utilized in synthesizing probes like HPF and APF, which selectively detect highly reactive oxygen species. These probes are resistant to light-induced autoxidation and have been applied in living cells to visualize generated ROS, showcasing the compound's potential in biomedical research (Setsukinai et al., 2003).

Safety and Hazards

3-Benzoyl-4-fluoroaniline hydrochloride may cause skin irritation, serious eye damage, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

3-Benzoyl-4-fluoroaniline hydrochloride is currently used for pharmaceutical testing . Its future applications could expand as more research is conducted.

properties

IUPAC Name

(5-amino-2-fluorophenyl)-phenylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO.ClH/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9;/h1-8H,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBKLINYKYYWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzoyl-4-fluoroaniline hydrochloride

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